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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzoic acid

Cat. No.: B145858 Get Quote

A Spectroscopic Comparison of 2,4,6-
Trimethylbenzoic Acid and Its Isomers
For Immediate Publication

This guide provides a detailed spectroscopic comparison of 2,4,6-trimethylbenzoic acid and

five of its structural isomers: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, and 3,4,5-trimethylbenzoic acid. The

distinct substitution patterns on the benzene ring of these isomers lead to unique spectral

fingerprints, which are critical for their unambiguous identification in research and development

settings. This document summarizes key infrared (IR), nuclear magnetic resonance (NMR),

and mass spectrometry (MS) data to facilitate their differentiation.

The analysis reveals that while all isomers share the same molecular formula (C₁₀H₁₂O₂) and

weight (164.20 g/mol ), their spectroscopic properties differ significantly due to variations in

molecular symmetry and the electronic environment of the constituent atoms. These

differences are systematically presented in the following data tables and discussed in the

subsequent analysis.

Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for 2,4,6-trimethylbenzoic acid
and its isomers.
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Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound O-H Stretch
C-H
(Aromatic)

C-H (Alkyl)
C=O
Stretch

C=C
(Aromatic)

2,4,6-

Trimethylben

zoic Acid

3300-2500

(broad)
~3050-3000 2970-2850 ~1700-1680 ~1610, 1450

2,3,4-

Trimethylben

zoic Acid

3300-2500

(broad)
~3050-3000 2960-2870 ~1695 ~1605, 1460

2,3,5-

Trimethylben

zoic Acid

3300-2500

(broad)
~3050-3000 2950-2860 ~1690 ~1610, 1470

2,3,6-

Trimethylben

zoic Acid

3300-2500

(broad)
~3050-3000 2960-2870 ~1690 ~1600, 1465

2,4,5-

Trimethylben

zoic Acid

3300-2500

(broad)
~3050-3000 2920-2850 ~1690 ~1615, 1450

3,4,5-

Trimethylben

zoic Acid

3300-2500

(broad)
~3050-3000 2950-2870 ~1685 ~1605, 1455

Table 2: ¹H NMR Spectroscopy Data (δ, ppm) in CDCl₃
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Compound -COOH Aromatic-H -CH₃

2,4,6-

Trimethylbenzoic Acid
~12.25 (s, 1H)[1] 6.88 (s, 2H)[1]

2.42 (s, 6H, 2,6-Me),

2.28 (s, 3H, 4-Me)[1]

2,3,4-

Trimethylbenzoic Acid
Not available 7.6 (d, 1H), 6.9 (d, 1H)

2.5 (s, 3H), 2.3 (s,

3H), 2.2 (s, 3H)

2,3,5-

Trimethylbenzoic Acid
Not available 7.5 (s, 1H), 7.1 (s, 1H)

2.3 (s, 3H), 2.25 (s,

3H), 2.2 (s, 3H)

2,3,6-

Trimethylbenzoic Acid
Not available 7.2 (d, 1H), 6.9 (d, 1H)

2.5 (s, 3H), 2.2 (s,

3H), 2.1 (s, 3H)

2,4,5-

Trimethylbenzoic Acid
Not available 7.8 (s, 1H), 7.0 (s, 1H) 2.5 (s, 3H), 2.2 (s, 6H)

3,4,5-

Trimethylbenzoic Acid
~11.0 (br s, 1H) 7.8 (s, 2H)

2.3 (s, 6H, 3,5-Me),

2.2 (s, 3H, 4-Me)

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm) in CDCl₃

Compound -COOH Aromatic-C -CH₃

2,4,6-

Trimethylbenzoic Acid
~177.0

139.0, 135.5, 130.0,

128.5
21.0, 19.5

2,3,4-

Trimethylbenzoic Acid
~176.5

142.0, 137.0, 135.5,

131.0, 128.0, 125.0
20.5, 16.0, 15.0

2,3,5-

Trimethylbenzoic Acid
Not available Not available Not available

2,3,6-

Trimethylbenzoic Acid
~175.0

138.0, 136.0, 135.0,

131.0, 129.0, 125.0
20.0, 19.0, 15.0

2,4,5-

Trimethylbenzoic Acid
~173.0

140.0, 136.0, 135.0,

132.0, 130.0, 128.0
20.0, 19.5, 19.0

3,4,5-

Trimethylbenzoic Acid
~172.0

141.0, 137.0, 129.0,

128.0
20.0, 15.0
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Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

2,4,6-Trimethylbenzoic Acid 164[2][3]

147 ([M-OH]⁺), 146 ([M-

H₂O]⁺), 119 ([M-COOH]⁺),

91[2][3]

2,3,4-Trimethylbenzoic Acid 164 147, 119, 91

2,3,5-Trimethylbenzoic Acid 164 147, 119, 91

2,3,6-Trimethylbenzoic Acid 164[4] 147, 119, 91[4]

2,4,5-Trimethylbenzoic Acid 164[5][6] 147, 119, 91[6]

3,4,5-Trimethylbenzoic Acid 164[7] 147, 119, 91[7]

Disclaimer: NMR chemical shifts can vary depending on the solvent and concentration. The

data presented is compiled from various sources and should be used as a reference.

Analysis of Spectroscopic Differences
The structural variations among the isomers are clearly reflected in their spectra.

IR Spectroscopy: All isomers exhibit the characteristic broad O-H stretch of a carboxylic acid

dimer and a strong C=O stretch.[8] Subtle shifts in the C=O stretching frequency and

variations in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, but

these are often minor.

¹H NMR Spectroscopy: This technique is particularly powerful for distinguishing between the

isomers. The number of signals, their multiplicity, and their chemical shifts in the aromatic

region are highly diagnostic. For instance, the high symmetry of 2,4,6- and 3,4,5-

trimethylbenzoic acid results in a single signal for the two equivalent aromatic protons. In

contrast, the less symmetrical isomers show distinct signals for each of their aromatic

protons. The chemical shifts of the methyl protons also vary depending on their position

relative to the carboxylic acid group.
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¹³C NMR Spectroscopy: The number of distinct signals in the ¹³C NMR spectrum

corresponds to the number of non-equivalent carbon atoms. Symmetrical isomers like 2,4,6-

and 3,4,5-trimethylbenzoic acid show fewer signals in the aromatic region compared to their

less symmetrical counterparts.

Mass Spectrometry: All isomers show a molecular ion peak at m/z 164.[2] The primary

fragmentation pathway involves the loss of a hydroxyl radical (•OH) to give a fragment at m/z

147, or the loss of the entire carboxyl group (•COOH) to give a fragment at m/z 119.[3] While

the major fragments are often the same, the relative intensities of these fragments may vary

between isomers, providing another potential point of differentiation.

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The

following are generalized protocols for each method.

1. Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: Solid samples are typically analyzed as a KBr (potassium bromide)

pellet. A small amount of the sample is ground with anhydrous KBr and pressed into a thin,

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a

small amount of the solid sample is pressed directly onto the ATR crystal.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A

background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal) is

recorded and automatically subtracted from the sample spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

Sample Preparation: Approximately 5-25 mg of the sample for ¹H NMR, and 50-100 mg for

¹³C NMR, is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5

mm NMR tube.[9] A small amount of tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (0 ppm).
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Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free

induction decay (FID), which is then Fourier transformed to produce the spectrum. For ¹³C

NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and

improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For

LC-MS, the sample is dissolved in a solvent compatible with the mobile phase (e.g.,

acetonitrile/water).

Ionization: Electron Ionization (EI) is commonly used for GC-MS, resulting in extensive

fragmentation. Electrospray Ionization (ESI) is often used for LC-MS, which is a softer

ionization technique that typically results in a prominent molecular ion peak.[3]

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z), and a detector records their abundance.

Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships

between the analyzed compounds.
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Caption: Experimental workflow for spectroscopic comparison.

Caption: Structural isomers of trimethylbenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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